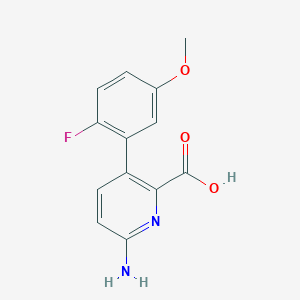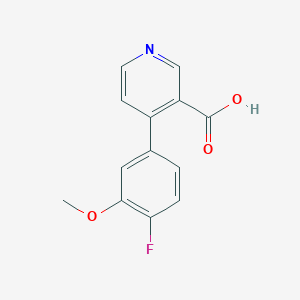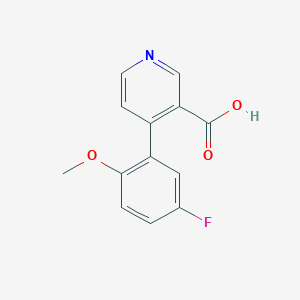
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is a synthetic organic compound that belongs to the class of compounds known as picolinic acids. It is a white, crystalline solid with a molecular weight of 255.60 g/mol and a melting point of 108-111 °C. The compound has a variety of uses in the scientific research and industrial fields, including as a reagent in synthesis, as a catalyst, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, the compound has been used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids. It is also believed that the compound can bind to certain proteins, such as those involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) are not well understood. However, it is known that the compound can act as an inhibitor of certain enzymes, such as those involved in the metabolism of amino acids, and can also bind to certain proteins, such as those involved in the regulation of gene expression. In addition, the compound has been shown to have anti-inflammatory and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) is that it is a relatively inexpensive synthetic compound that is widely available. The compound is also relatively stable and easy to store. However, the compound is also toxic and should be handled with caution. In addition, the compound has a low solubility in water, which can limit its use in some laboratory experiments.
Orientations Futures
The potential future directions for 6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, the compound may be used in the development of new drugs, in the study of enzyme-catalyzed reactions, and in the study of the structure and function of proteins. Finally, the compound may be used in the development of new catalysts and ligands for coordination chemistry.
Méthodes De Synthèse
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid (95%) can be synthesized by the reaction of 2-methyl-3-chlorophenol and ethylenediamine in aqueous solution. The reaction is carried out in a two-step process. First, the 2-methyl-3-chlorophenol is reacted with ethylene diamine in the presence of an acid catalyst to form an intermediate product, which is then hydrolyzed to form the final product. The reaction is usually carried out at temperatures of between 50-100 °C and is complete after 1-2 hours.
Propriétés
IUPAC Name |
6-amino-3-(3-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLTYLZHRJAOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














